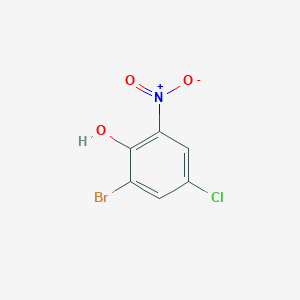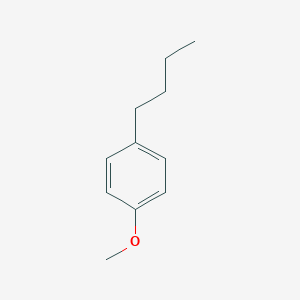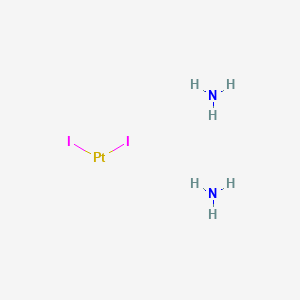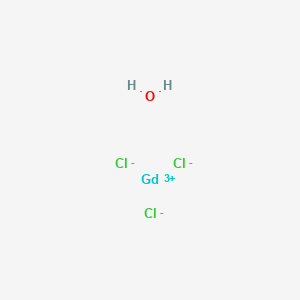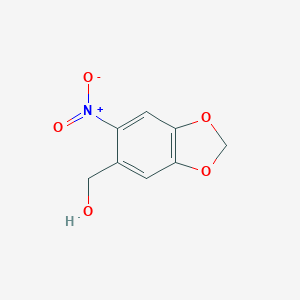
6-Nitropiperonyl alcohol
Overview
Description
6-Nitropiperonyl alcohol is an organic chemical synthesis intermediate . It is also used as a biochemical for proteomics research .
Synthesis Analysis
6-Nitropiperonyl alcohol can be synthesized using sodium tetrahydroborate and zinc phthalocyanine in PEG-400 at 20 degrees Celsius for 1.5 hours .Molecular Structure Analysis
The molecular formula of 6-Nitropiperonyl alcohol is C8H7NO5 . The IUPAC name is (6-nitro-1,3-benzodioxol-5-yl)methanol . The InChI is InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2 . The Canonical SMILES is C1OC2=C(O1)C=C(C(=C2)CO)N+[O-] .Physical And Chemical Properties Analysis
6-Nitropiperonyl alcohol is a yellow powder . Its molecular weight is 197.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 . The topological polar surface area is 84.5 Ų .Scientific Research Applications
1. Photoresponsive Polydiacetylene Molecules
6-Nitropiperonyl alcohol (NP) has been utilized in the development of new photoresponsive polydiacetylene (PR-PDA) molecules. These molecules exhibit a rapid color transition from blue to red under UV irradiation, with the potential for use in secure information communication and anti-counterfeiting applications due to their capacity for convenient photo patterning and fluorescence pattern writing and erasing (Lee, Seo, & Kim, 2018).
2. Tracer System in Organic Liquids
6-Nitropiperonyl alcohol-based dyes, like 6-nitro BIPS, have been explored as photochromic tracers in organic liquids. This application is significant in studying axial dispersion in pilot-scale packed columns, with the ability to conveniently decolor the solution after each experiment, making it useful in large-scale experiments (Cevey & Stockar, 1985).
3. Electrochemical Analysis Using Organic Nitroxyl Radicals
Organic nitroxyl radicals, such as those related to 6-nitropiperonyl alcohol, have shown potential in catalyzing alcohol oxidation reactions. These reactions can be applied in a wide range of contexts, including organic synthesis and electrochemical analysis. The electrochemical methods allow for the quantification of substrates, making these reactions valuable for new analytical methods under physiological conditions (Ono, 2023).
4. Predicting Electrocatalytic Properties
Studies involving stable nitroxyl radical-containing compounds related to 6-nitropiperonyl alcohol have been conducted to understand their role in electrocatalytically oxidizing alcohols. This research emphasizes the correlation between electrochemical oxidation potentials and electrocatalytic activity, contributing to the development of predictive models for the catalytic activity of these compounds (Hickey et al., 2015).
5. Cooperative Electrocatalytic Alcohol Oxidation
Research involving nitroxyl radicals, akin to those derived from 6-nitropiperonyl alcohol, demonstrates their efficacy in electrocatalytic alcohol oxidation. This research is crucial for applications ranging from fuel cells to biomass utilization and fine-chemical synthesis, showcasing the potential of nitroxyl radicals like TEMPO in these processes (Badalyan & Stahl, 2016).
6. Catalytic Electrooxidation of Alcohols and Amines
Studies have shown that nitroxyl radicals, including those related to 6-nitropiperonyl alcohol, can catalyze the electrochemical oxidation of alcohols and amines. This finding is important for the development of accurate sensors, especially in clinical settings, by applying low-potential cooperative catalysis (Sugiyama et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKQKDTZQNFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitropiperonyl alcohol | |
CAS RN |
15341-08-9 | |
| Record name | 6-Nitro-1,3-benzodioxole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15341-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitropiperonyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





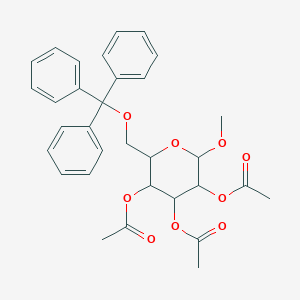
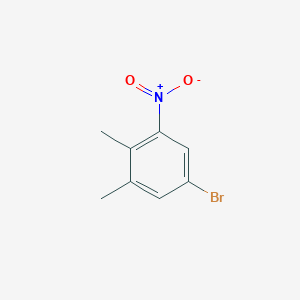
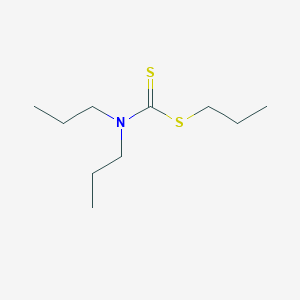


![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
